molecular formula C17H13ClN2O3 B2551447 6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide CAS No. 955314-52-0

6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide

Cat. No. B2551447
M. Wt: 328.75
InChI Key: PQVUNGIBMOJTQT-UHFFFAOYSA-N
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Description

“6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide” is a derivative of quinoline-3-carboxamide . Quinoline-3-carboxamide derivatives have been studied for their diverse neuro- and immunomodulatory effects, offering possibilities for intervention in diseases such as autoimmunity, neurodegeneration, and neoplastic processes .


Synthesis Analysis

The synthesis of quinoline-3-carboxamide derivatives involves various protocols that have been reported in the literature . For instance, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide” and its derivatives were characterized using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy (both proton and carbon-13), and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

Quinoline-3-carboxamide derivatives have been found to exhibit distinct antiproliferative activity . The induced-fit docking (IFD) studies against PI3Kαs showed that the derivatives occupy the PI3Kα binding site and engage with key binding residues .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide” and its derivatives can be determined using various spectroscopic techniques, including FT-IR, NMR, and HRMS .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds structurally related to 6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide have been synthesized and analyzed for their polymorphic modifications, demonstrating strong diuretic properties and potential as new hypertension remedies. For instance, a study on 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide derivatives revealed two polymorphic modifications, highlighting differences in crystal packing and organization levels which could impact their biological efficacy and formulation stability (Shishkina et al., 2018).

Antiproliferative and Kinase Inhibitory Activity

Research on quinoline derivatives has uncovered their potential as c-Met kinase inhibitors, offering a pathway to anti-cancer therapies. A notable study discovered novel 4-(2-fluorophenoxy)quinoline derivatives with significant in vitro antiproliferative activity against various cancer cell lines, underscoring the importance of structural modifications for enhancing antitumor activity (Li et al., 2013).

Antimicrobial and Antituberculosis Activity

The synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives, which share a common quinoline nucleus with the compound of interest, showed promising in vitro antituberculosis activity. This study demonstrated that substituents on the quinoxaline nucleus significantly affect microbial inhibition, offering insights into designing more potent antituberculosis agents (Jaso et al., 2005).

Methodological Advances in Synthesis

Innovative synthetic approaches have been developed for compounds within the quinoline family, highlighting the versatility of ionic liquids as solvents and catalysts. For example, the synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone using an ionic liquid catalyst demonstrated not only the efficiency of this methodology but also its environmental benefits, offering a greener alternative to traditional synthesis routes (Yuan Jia-chen, 2014).

Future Directions

The diverse effects of quinoline-3-carboxamide derivatives warrant further studies permitting direct comparison of effects and better target identification . The failure of 4-Cl-KYN for use as an anti-depressant may be related to inadequate concentration, or that the ketamine-like rapid anti-depressant effect is not produced via NMDAR modulation . Further clarification may emerge from studies involving higher drug concentration, and/or from identification of ketamine targets .

properties

IUPAC Name

6-chloro-N-(3-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-23-12-4-2-3-11(8-12)20-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)21/h2-9H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVUNGIBMOJTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide

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